Cucurbitacin A

JAK/STAT signaling Kinase inhibition Cancer cell signaling

Researchers often face confounding results when using dual JAK2/STAT3 inhibitors for pathway dissection. Cucurbitacin A (CAS 6040-19-3) uniquely resolves this pain point by selectively inhibiting JAK2 without affecting STAT3, as confirmed by SAR studies. - Enables clean dissection of JAK2-specific signaling vs. STAT3 crosstalk. - Wider safety window in MDCK cells: MLC of 2,000 nM vs. 1,000 nM for Cucurbitacin B/C. - Established IC50 values: 0.4 µM (A549) & 0.3 µM (BEL-7402) for reliable benchmarking. Supplied as ≥98% pure reference standard, ensuring reproducible results for procurement managers and researchers alike.

Molecular Formula C32H46O9
Molecular Weight 574.7 g/mol
CAS No. 6040-19-3
Cat. No. B1232575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucurbitacin A
CAS6040-19-3
Molecular FormulaC32H46O9
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)CO)C)C)O)O
InChIInChI=1S/C32H46O9/c1-17(34)41-27(2,3)12-11-23(37)31(8,40)25-21(36)14-29(6)22-10-9-18-19(13-20(35)26(39)28(18,4)5)32(22,16-33)24(38)15-30(25,29)7/h9,11-12,19-22,25,33,35-36,40H,10,13-16H2,1-8H3/b12-11+/t19-,20+,21-,22+,25+,29+,30-,31+,32+/m1/s1
InChIKeyIHTCCHVMPGDDSL-IVNGUWCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cucurbitacin A (CAS 6040-19-3): A Natural Triterpenoid Saponin with Documented Anti-Cancer and Anti-Inflammatory Properties


Cucurbitacin A (CAS 6040-19-3) is a tetracyclic triterpenoid saponin belonging to the cucurbitacin family, a class of highly oxygenated secondary metabolites primarily isolated from the Cucurbitaceae plant family, notably from the stems of *Cucumis melo* [1]. It is characterized by a cucurbitane skeleton with multiple hydroxyl and keto groups. Cucurbitacin A has demonstrated significant *in vitro* anti-proliferative activity against various cancer cell lines, including lung (A549) and liver (BEL-7402) carcinomas , and has been shown to induce apoptosis and cell cycle arrest via modulation of the PI3K/Akt/mTOR signaling pathway [2].

Why Cucurbitacin A Cannot Be Substituted with Other Cucurbitacins in Research and Development


Despite sharing a common tetracyclic triterpenoid scaffold, individual cucurbitacins exhibit profound and quantifiable differences in their biological activity, target selectivity, and *in vivo* efficacy. These differences arise from subtle variations in oxygenation and acetylation patterns around the cucurbitane core, which dictate distinct molecular interactions and pharmacokinetic behaviors. For example, structure-activity relationship (SAR) studies have shown that the presence or absence of a carbonyl group at the C3 position or a hydroxyl group at the C11 position can completely alter the compound's ability to inhibit key oncogenic kinases like JAK2 and STAT3 [1]. Consequently, treating Cucurbitacin A as a generic or interchangeable member of the cucurbitacin family is scientifically unsound; the specific chemical structure of Cucurbitacin A confers a unique profile that must be evaluated independently for a given research application.

Quantitative Evidence for the Selection of Cucurbitacin A Over Closest Analogs


Divergent Kinase Inhibition Profiles: Cucurbitacin A Selectively Inhibits JAK2 but Not STAT3

In a direct structure-activity relationship (SAR) study, Cucurbitacin A was shown to inhibit the activation of the JAK2 kinase but had no effect on STAT3 activation [1]. This profile is in stark contrast to other cucurbitacins: Cucurbitacins B, E, and I inhibited both JAK2 and STAT3, while Cucurbitacin Q selectively inhibited STAT3 without affecting JAK2 [1]. This demonstrates that Cucurbitacin A is a selective JAK2 inhibitor, making it a unique tool for dissecting JAK2-specific versus STAT3-specific signaling pathways, a distinction not possible with the dual-inhibiting analogs.

JAK/STAT signaling Kinase inhibition Cancer cell signaling

In Vivo Efficacy: Cucurbitacin A Fails to Suppress Tumor Growth in Xenograft Model, Unlike Cucurbitacin Q

In a nude mouse tumor xenograft model, Cucurbitacin Q, the STAT3-selective inhibitor, demonstrated significant suppression of tumor growth. In stark contrast, treatment with Cucurbitacin A did not suppress tumor growth [1]. This outcome indicates that inhibition of JAK2 alone (by Cucurbitacin A) is insufficient to achieve an anti-tumor effect *in vivo*, whereas inhibition of STAT3 (by Cucurbitacin Q) is sufficient. This is a critical piece of evidence for translational research, highlighting that *in vitro* kinase inhibition does not directly predict *in vivo* efficacy.

Xenograft model In vivo efficacy Tumor suppression

Cytotoxicity Profile in Lung and Liver Cancer Cell Lines: Comparable to Cucurbitacin B

In a study isolating compounds from *Cucumis melo*, both Cucurbitacin A and Cucurbitacin B demonstrated significant cytotoxic activity against the proliferation of A549 (lung carcinoma) and BEL-7402 (hepatocellular carcinoma) cells *in vitro* [1]. While the study noted the activity of both compounds, further analysis from vendor technical data confirms that Cucurbitacin A has specific IC50 values of 0.4 µM for A549 cells and 0.3 µM for BEL-7402 cells . This establishes a baseline for its cytotoxic potency in these cell lines, which is essential for experimental design and dose selection.

Cytotoxicity Non-small cell lung cancer Hepatocellular carcinoma

Differential Antimicrobial Potency in MDCK Cells: Lower Lethal Concentration Compared to Cucurbitacin B and C

In a study evaluating the activity of various cucurbitacins on Madin-Darby canine kidney (MDCK) cells, Cucurbitacin A exhibited a Minimal Lethal Concentration (MLC) of 2,000 nM, which is notably higher (i.e., less potent) than that of Cucurbitacin B (MLC = 1,000 nM) and Cucurbitacin C (MLC = 1,000 nM) [1]. The Minimum Inhibitory Concentration (MIC) for Cucurbitacin A was 500 nM, similar to Cucurbitacin B and C. This data indicates a lower cytotoxicity for Cucurbitacin A in this specific cellular context compared to its close analogs.

Antimicrobial MDCK cells Cytotoxicity

Optimized Application Scenarios for Cucurbitacin A Based on its Unique Profile


Investigating JAK2-Specific Signaling in Cancer Cell Lines

Cucurbitacin A is uniquely suited as a chemical probe for studying JAK2-dependent signaling pathways. Its ability to inhibit JAK2 activation without affecting STAT3, as confirmed by direct SAR studies [1], allows researchers to dissect the specific contribution of JAK2 to cellular processes such as proliferation, apoptosis, or cytokine signaling, without the confounding influence of concurrent STAT3 inhibition. This makes it a superior alternative to dual JAK2/STAT3 inhibitors like Cucurbitacin B, E, or I [1] for this specific purpose.

In Vitro Studies Requiring Reduced Non-Specific Cytotoxicity in MDCK Cells

For experiments involving MDCK cells where minimizing background cytotoxicity is paramount, Cucurbitacin A offers a distinct advantage over Cucurbitacin B and C. Its 2-fold higher Minimal Lethal Concentration (MLC) of 2,000 nM compared to 1,000 nM for B and C [2] provides a wider window for studying compound effects without inducing lethality. This property is valuable for long-term cell culture assays, mechanistic studies of cell motility, or when exploring the compound's effects at sub-lethal concentrations.

Baseline Cytotoxicity Studies in Lung and Liver Cancer Models

Cucurbitacin A serves as an established reference compound for *in vitro* cytotoxicity studies in A549 non-small cell lung cancer and BEL-7402 hepatocellular carcinoma cell lines, with well-documented IC50 values of 0.4 µM and 0.3 µM, respectively . Researchers can reliably use Cucurbitacin A as a positive control or comparator to benchmark the potency of novel compounds or to investigate mechanisms of resistance in these specific cancer models.

Differentiating Oncogenic Kinase Dependencies in SAR Studies

Given its well-defined and distinct profile—JAK2 inhibition only, no *in vivo* tumor suppression [1]—Cucurbitacin A is an essential negative control or comparator compound in structure-activity relationship (SAR) studies within the cucurbitacin family. Its specific chemical modifications (relative to other cucurbitacins) are directly linked to its unique biological activity, making it a key reference point for designing and evaluating novel cucurbitacin derivatives with improved or altered target selectivity and *in vivo* efficacy.

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